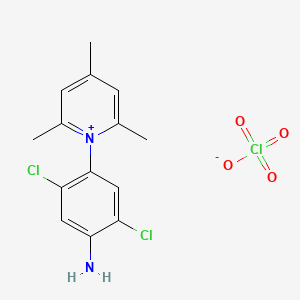
1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C14H15Cl2N2ClO4 This compound is known for its unique structure, which includes a pyridinium core substituted with amino, dichloro, and trimethyl groups
Preparation Methods
The synthesis of 1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 4-amino-2,5-dichlorobenzene with 2,4,6-trimethylpyridine in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and dichloro groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The amino and dichloro groups play a crucial role in its reactivity and interactions with biological molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Amino-2,5-dichlorophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate stands out due to its unique combination of functional groups. Similar compounds include:
4-Amino-2,5-dichlorobenzene: Lacks the pyridinium core and trimethyl groups.
2,4,6-Trimethylpyridine: Does not have the amino and dichloro substitutions.
Pyridinium derivatives: May have different substituents, leading to varied chemical and biological properties.
Properties
CAS No. |
90018-46-5 |
|---|---|
Molecular Formula |
C14H15Cl3N2O4 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2,5-dichloro-4-(2,4,6-trimethylpyridin-1-ium-1-yl)aniline;perchlorate |
InChI |
InChI=1S/C14H15Cl2N2.ClHO4/c1-8-4-9(2)18(10(3)5-8)14-7-11(15)13(17)6-12(14)16;2-1(3,4)5/h4-7H,17H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YCDCHTQJAHFBMP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=C(C=C(C(=C2)Cl)N)Cl)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


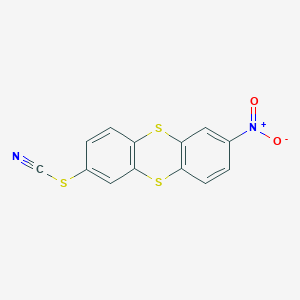

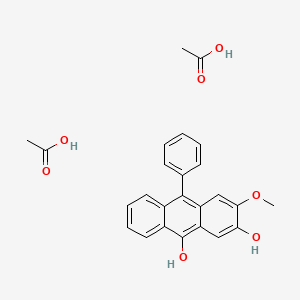
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)
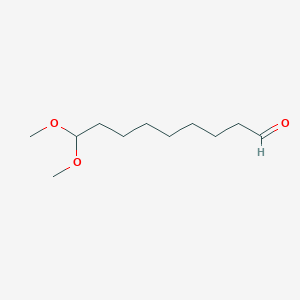
![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
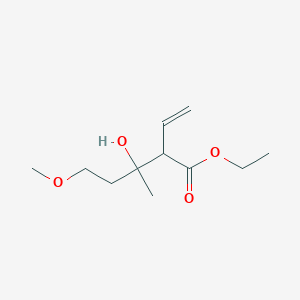
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
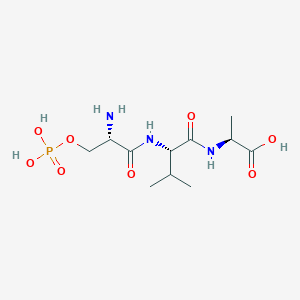
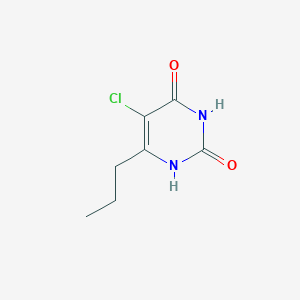
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
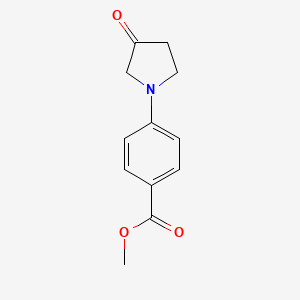
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
